molecular formula C15H13BrFNO2 B277808 N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide

N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide

Cat. No. B277808
M. Wt: 338.17 g/mol
InChI Key: OZQZVOIPVXXPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide, also known as BFB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying various biological processes. BFB is a small molecule that can be synthesized in the laboratory and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to act as an allosteric modulator of protein function. Allosteric modulators are molecules that bind to a protein at a site other than the active site and cause a change in the protein's conformation, which can alter its activity. N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide has been shown to selectively bind to specific proteins and cause changes in their activity, making it a valuable tool for studying protein function.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to selectively bind to specific proteins and alter their activity, which can have downstream effects on various biological processes. N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide in lab experiments is its selectivity for specific proteins. This allows researchers to study the function of specific proteins in a complex biological system. Another advantage is that N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide can be synthesized in the laboratory, making it readily available for use in experiments. However, there are also limitations to using N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide. One limitation is that it may not be effective in all biological systems, as its mechanism of action is not fully understood. Additionally, the effects of N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide on biological systems may be complex and difficult to interpret, making it challenging to draw definitive conclusions from experiments.

Future Directions

There are many potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide. One area of interest is in developing new chemical probes based on the structure of N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide that can selectively label different proteins. Another area of interest is in exploring the anti-inflammatory properties of N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide and its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide and how it interacts with specific proteins in biological systems.
Conclusion:
In conclusion, N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide is a small molecule that has gained attention in scientific research due to its potential as a tool for studying various biological processes. Its selectivity for specific proteins and ability to alter their activity make it a valuable tool for studying protein function. While there are limitations to using N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide, there are also many potential future directions for research involving this compound. Overall, N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide has the potential to contribute to our understanding of biological processes and may have applications in the development of new therapeutic agents.

Synthesis Methods

N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of various intermediates, which are then coupled to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is well-established and can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide has been used in a variety of scientific research applications, including studying the function of various proteins and enzymes. One of the most significant applications of N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide is in the study of protein-protein interactions. N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide can be used as a chemical probe to selectively label and study specific proteins in complex mixtures. This allows researchers to investigate the function of specific proteins and their interactions with other molecules in a biological system.

properties

Product Name

N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide

Molecular Formula

C15H13BrFNO2

Molecular Weight

338.17 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C15H13BrFNO2/c1-9-4-3-5-11(14(9)20-2)15(19)18-13-7-6-10(16)8-12(13)17/h3-8H,1-2H3,(H,18,19)

InChI Key

OZQZVOIPVXXPTH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F)OC

Origin of Product

United States

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